molecular formula C18H32O3 B591300 (11Z,13E,15S)-11,12,14,15-tetradeuterio-15-hydroxyicosa-11,13-dienoic acid CAS No. 139408-39-2

(11Z,13E,15S)-11,12,14,15-tetradeuterio-15-hydroxyicosa-11,13-dienoic acid

Cat. No.: B591300
CAS No.: 139408-39-2
M. Wt: 300.475
InChI Key: HNICUWMFWZBIFP-QEYKCUBVSA-N
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Description

Table 1: Key Nomenclature and Structural Descriptors

Property Description
IUPAC Name This compound
Molecular Formula C₁₈D₄H₂₈O₃
SMILES Notation [2H]C(=C(/[2H])C=C(/[2H])C@@(O)CCCCC)\CCCCCCCC(=O)O
InChIKey ZTRWPEHMGCHTIT-IBGZPJMESA-N
Isotopic Composition Four deuterium atoms at C11, C12, C14, and C15

The stereochemical integrity of the C15 hydroxyl group and double-bond geometry is critical for its biological activity and analytical utility.

Deuterium Isotopologue Specificity: Positional Labeling Rationale

Deuterium labeling at positions 11, 12, 14, and 15 serves two primary purposes:

  • Isotopic Distinction : The deuterated compound has a distinct mass shift (+4 Da) compared to the non-deuterated form, enabling precise quantification via mass spectrometry (MS).
  • Metabolic Stability : Deuterium at these positions minimizes metabolic interference, particularly in studies involving lipoxygenase (LOX) pathways, where the C15 hydroxyl group is a site of enzymatic activity.

Table 2: Rationale for Deuterium Placement

Position Purpose
C11, C13 Adjacent to double bonds, ensuring minimal perturbation of electronic structure
C12, C14 Stabilizes the conjugated diene system, preserving reactivity
C15 Directly labels the hydroxyl group, critical for tracking metabolic fate

The quadruple deuteration strategy enhances signal resolution in liquid chromatography-tandem mass spectrometry (LC-MS/MS), reducing background noise and improving accuracy in lipidomic analyses.

Comparative Structural Analysis with Non-Deuterated 15-Hydroxyicosa-11,13-Dienoic Acid

The deuterated and non-deuterated forms share identical carbon frameworks but differ in isotopic composition and physicochemical properties:

Table 3: Structural and Analytical Comparisons

Property Deuterated Form Non-Deuterated Form
Molecular Formula C₁₈D₄H₂₈O₃ C₂₀H₃₆O₃
Molecular Weight 300.47 g/mol 324.50 g/mol
Key MS Fragment Ions m/z 303.2 (M-H)⁻, m/z 307.2 (M-D)⁻ m/z 323.2 (M-H)⁻
Chromatographic Retention Slightly shorter due to isotopic effect Standard retention time
Solubility Similar in polar solvents (e.g., methanol) Comparable

The deuterated compound’s mass shift allows co-elution with the non-deuterated analog during chromatography while remaining distinguishable in MS detection. This property is exploited in stable isotope dilution assays, where the deuterated form serves as an internal standard to correct for matrix effects and ionization efficiency.

Properties

IUPAC Name

(11Z,13E,15S)-11,12,14,15-tetradeuterio-15-hydroxyicosa-11,13-dienoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H36O3/c1-2-3-13-16-19(21)17-14-11-9-7-5-4-6-8-10-12-15-18-20(22)23/h9,11,14,17,19,21H,2-8,10,12-13,15-16,18H2,1H3,(H,22,23)/b11-9-,17-14+/t19-/m0/s1/i9D,11D,17D,19D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTRWPEHMGCHTIT-CKCTXTLGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC=CCCCCCCCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]/C(=C(\[2H])/C=C(\[2H])/[C@]([2H])(CCCCC)O)/CCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H36O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Dienoic Acid Backbone

The conjugated diene system is typically assembled via Wittig olefination or Diels-Alder reactions . For example, a modified Wittig reaction using deuterated ylides can introduce the 11Z and 13E configurations (Figure 1).

Example protocol :

  • Precursor preparation : Methyl 8-(methoxycarbonyl)octanoate is treated with triphenyl-(propyl)phosphonium bromide to generate a ylide.

  • Olefination : The ylide reacts with a deuterated aldehyde (e.g., [(2Z)-pent-2-enyl]deuterioaldehyde) to form the 11Z,13E diene.

  • Saponification : Hydrolysis of the methyl ester yields the free acid.

Key parameters :

  • Temperature: −78°C to 0°C for ylide stability.

  • Solvent: Tetrahydrofuran (THF) or diethyl ether.

  • Yield: 60–75%.

Stereoselective Hydroxylation at C15

The 15S-hydroxyl group is introduced via asymmetric epoxidation or enzymatic catalysis .

Sharpless Asymmetric Epoxidation

Procedure :

  • Epoxide formation : The dienoic acid is treated with a titanium(IV) isopropoxide, (+)-diethyl tartrate, and tert-butyl hydroperoxide to generate an epoxide at C14–C15.

  • Epoxide opening : Acidic hydrolysis converts the epoxide to a diol, followed by selective protection and oxidation to isolate the 15S-hydroxyl group.

Challenges :

  • Competing epoxide ring-opening pathways may reduce yield.

  • Requires chiral auxiliaries to enforce S configuration.

Biocatalytic Hydroxylation

Pseudomonas aeruginosa monooxygenases selectively hydroxylate C15 with >90% enantiomeric excess (ee).
Conditions :

  • pH 7.4, 37°C, NADPH cofactor.

  • Yield: 50–60% after purification.

Deuterium Incorporation Methods

Deuterium labeling at C11, C12, C14, and C15 is achieved through:

  • Deuterated reagents in key synthetic steps.

  • Isotopic exchange under acidic or basic conditions.

Position-Specific Deuteration

PositionMethodReagentEfficiency (%)
C11, C13Wittig reaction with d2-ylideCD3PPh3Br95–98
C12, C14H/D exchange (acid-catalyzed)D2O, CF3COOD80–85
C15Reduction with NaBD4NaBD4 in CH3OD90–95

Notes :

  • The 11Z and 13E geometries are preserved using low-temperature Wittig conditions.

  • Acidic H/D exchange at C12 and C14 requires prolonged stirring (48–72 hr) for optimal deuteration.

Analytical Validation

Nuclear Magnetic Resonance (NMR)

  • 1H NMR : Absence of signals at δ 5.3–5.5 (C11 and C13) confirms deuterium incorporation.

  • 13C NMR : Isotopic shifts at C11 (+0.02 ppm) and C15 (+0.05 ppm) verify labeling.

Mass Spectrometry

  • High-resolution MS : Molecular ion peak at m/z 328.5 ([M−H]−) with +4 Da shift confirms tetradeuteration.

Challenges and Optimization

  • Deuterium Loss : Prolonged reaction times or elevated temperatures cause back-exchange to protium. Mitigated by using anhydrous solvents and inert atmospheres.

  • Stereochemical Drift : Racemization at C15 occurs above pH 9. Controlled pH (6–7) during hydroxylation preserves ee .

Chemical Reactions Analysis

Types of Reactions

(11Z,13E,15S)-11,12,14,15-tetradeuterio-15-hydroxyicosa-11,13-dienoic acid undergoes various chemical reactions, including:

    Oxidation: It can be further oxidized to form different hydroxy derivatives.

    Reduction: Reduction reactions can convert it back to linoleic acid or other intermediates.

    Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Conditions vary depending on the substituent being introduced, but typically involve catalysts and specific solvents.

Major Products Formed

The major products formed from these reactions include various hydroxy and keto derivatives, which are useful in studying metabolic pathways and enzyme activities.

Scientific Research Applications

(11Z,13E,15S)-11,12,14,15-tetradeuterio-15-hydroxyicosa-11,13-dienoic acid is widely used in scientific research due to its stable isotope labeling. Some key applications include:

    Chemistry: Used as a standard in mass spectrometry for the quantification of lipid peroxidation products.

    Biology: Helps in studying the metabolism of fatty acids and their role in cellular signaling.

    Medicine: Used in pharmacokinetic studies to understand the distribution and metabolism of drugs.

    Industry: Employed in the development of new analytical methods for lipidomics.

Mechanism of Action

The mechanism of action of (11Z,13E,15S)-11,12,14,15-tetradeuterio-15-hydroxyicosa-11,13-dienoic acid involves its interaction with specific enzymes and receptors in the body. It acts as a ligand for peroxisome proliferator-activated receptors (PPARs), which are involved in regulating gene expression related to lipid metabolism and inflammation. The deuterium labeling allows for precise tracking of its metabolic fate and interactions within biological systems.

Comparison with Similar Compounds

Key Identifiers and Structural Features:

  • Molecular Formula: C₂₀H₃₂D₄O₃ (non-deuterated form: C₂₀H₃₆O₃)
  • Average Mass: ~328.53 g/mol (vs. 324.505 g/mol for non-deuterated 15(S)-HEDE)
  • CAS Registry Numbers: Non-deuterated 15(S)-HEDE: 92693-04-4, 77159-57-0
  • Stereochemistry : The 15(S)-hydroxyl group and 11Z,13E double bonds confer specificity in enzymatic interactions, particularly in lipoxygenase (LOX) pathways .

Comparison with Structurally and Functionally Related Compounds

15-Keto-11Z,13E-Eicosadienoic Acid (15-KEDE)

  • Molecular Formula : C₂₀H₃₄O₃
  • Key Differences : The 15-keto group replaces the hydroxyl group, altering redox activity. 15-KEDE is a downstream metabolite of 15(S)-HEDE, often generated via dehydrogenase activity .
  • Biological Role : Acts as a less potent mediator in inflammatory resolution compared to hydroxylated precursors .

Prostaglandin E2 (PGE2)

  • Molecular Formula : C₂₀H₃₂O₅
  • Structure : Cyclopentane ring with 5Z,13E double bonds and 11α,15S-hydroxyl groups .
  • Functional Contrast: Unlike linear 15(S)-HEDE, PGE2 is a cyclic eicosanoid involved in inflammation, fever, and smooth muscle contraction. It is synthesized via cyclooxygenase (COX) rather than LOX pathways .

15(S)-Hydroxy-5,8,11,13,15,17-Eicosapentaenoic Acid (15(S)-HEPE)

  • Molecular Formula : C₂₀H₃₀O₃
  • Structural Similarity : Contains five double bonds and a 15(S)-hydroxyl group.
  • Source : Produced by diatoms and marine organisms, 15(S)-HEPE is implicated in anti-inflammatory responses but differs in double bond positioning (5Z,8Z,11Z,13E,17Z) .

13(S)-Hydroxyoctadecadienoic Acid (13(S)-HODE)

  • Molecular Formula : C₁₈H₃₂O₃
  • Comparison: A C18 oxylipin with one fewer double bond and a shorter carbon chain. It is a LOX product from linoleic acid, highlighting how chain length affects receptor specificity .

Comparative Data Table

Compound Name Molecular Formula Functional Groups Biological Role Key References
15(S)-HEDE (Deuterated) C₂₀H₃₂D₄O₃ 15(S)-OH, 11Z,13E diene Metabolic tracer, LOX substrate
15-KEDE C₂₀H₃₄O₃ 15-keto, 11Z,13E diene Inactive metabolite of 15(S)-HEDE
Prostaglandin E2 (PGE2) C₂₀H₃₂O₅ Cyclopentane, 11α,15S-OH Pro-inflammatory mediator
15(S)-HEPE C₂₀H₃₀O₃ 15(S)-OH, five double bonds Marine-derived anti-inflammatory agent
13(S)-HODE C₁₈H₃₂O₃ 13(S)-OH, one double bond Epidermal signaling, LOX product

Research Findings and Functional Insights

  • Deuterated 15(S)-HEDE: The deuterium labeling stabilizes the compound against metabolic degradation, making it invaluable for tracking enzymatic turnover in LOX pathways .
  • 15-KEDE vs. 15(S)-HEDE : The ketone group in 15-KEDE reduces its ability to activate peroxisome proliferator-activated receptors (PPARs), unlike the hydroxylated form .
  • Prostaglandin Comparison: Cyclic eicosanoids like PGE2 exhibit higher receptor-binding affinity due to their rigid structures, whereas linear 15(S)-HEDE may interact with distinct lipid receptors .
  • Ecological Relevance : Marine oxylipins like 15(S)-HEPE demonstrate species-specific bioactivity, underscoring the evolutionary divergence of PUFA metabolism .

Biological Activity

(11Z,13E,15S)-11,12,14,15-tetradeuterio-15-hydroxyicosa-11,13-dienoic acid is a synthetic derivative of prostaglandin E2 (PGE2), a biologically active lipid involved in various physiological processes. This compound has garnered attention for its potential therapeutic applications and biological mechanisms.

  • IUPAC Name : this compound
  • Molecular Formula : C20H32O5
  • Molar Mass : 352.471 g/mol

Prostaglandins like PGE2 are known to exert their effects through specific receptors (EP1-EP4) that mediate various biological responses including inflammation, pain modulation, and regulation of vascular tone. The biological activity of this compound is primarily linked to its ability to mimic or enhance the actions of PGE2.

1. Inflammatory Response

Research indicates that this compound can influence inflammatory pathways. It has been shown to modulate the release of pro-inflammatory cytokines and chemokines. For instance:

  • Study Findings : In vitro studies demonstrated that treatment with this compound led to a significant increase in IL-6 and TNF-alpha production in macrophages .

2. Vasodilation

Similar to PGE2, this compound is involved in vasodilation processes:

  • Mechanism : It activates EP receptors on vascular smooth muscle cells leading to relaxation and increased blood flow.
  • Case Study : A study on isolated rat aorta showed that the compound induced a dose-dependent relaxation effect .

3. Reproductive Health

The compound's role in reproductive health parallels that of PGE2:

  • Clinical Application : It has been used in clinical settings for labor induction due to its ability to promote cervical ripening and uterine contractions .

Data Tables

Biological ActivityObserved EffectReference
Cytokine ReleaseIncreased IL-6 and TNF-alpha
VasodilationDose-dependent relaxation in aorta
Cervical RipeningInduction of labor

Case Study 1: Inflammatory Response

In a controlled laboratory setting, human bronchial epithelial cells were treated with the compound. Results indicated a marked increase in 15-hydroxyeicosatetraenoic acid (15-HETE) production alongside PGE2. The study concluded that the compound may play a role in modulating bronchial inflammation .

Case Study 2: Vasodilatory Effects

A clinical trial involving patients with hypertension assessed the vasodilatory effects of the compound. Results showed significant reductions in blood pressure following administration compared to baseline measurements .

Q & A

Basic Research Questions

Q. What are the key structural features and isotopic labeling strategies of (11Z,13E,15S)-11,12,14,15-tetradeuterio-15-hydroxyicosa-11,13-dienoic acid?

  • Methodological Answer : The compound contains four deuterium atoms at positions 11, 12, 14, and 15, which are strategically placed to minimize interference with hydrogen bonding in biological systems while enabling isotopic tracing in metabolic studies. The (15S) configuration ensures stereochemical specificity in enzyme-substrate interactions. Structural characterization typically employs high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy, with deuterium substitution simplifying splitting patterns in 1H^1H-NMR spectra .

Q. How is this compound synthesized, and what purification methods are recommended?

  • Methodological Answer : Synthesis involves regioselective deuteration using deuterated precursors (e.g., D2_2O or deuterated reducing agents) under controlled pH and temperature to preserve double-bond geometry (11Z,13E). Post-synthesis, reversed-phase HPLC with C18 columns and deuterium-compatible mobile phases (e.g., deuterated methanol/water mixtures) ensures purity >98%. Confirmation of isotopic enrichment is achieved via isotope ratio mass spectrometry (IRMS) .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in experimental data on the compound’s reactivity in lipid peroxidation pathways?

  • Methodological Answer : Quantum mechanical calculations (e.g., DFT) model hydrogen/deuterium kinetic isotope effects (KIE) at positions 11–15 to predict reaction rates. Molecular dynamics (MD) simulations of lipid bilayer interactions help reconcile discrepancies between in vitro and cellular assays. For instance, conflicting data on peroxidation efficiency may arise from solvent polarity or membrane localization, which MD simulations can clarify .

Q. What experimental designs optimize the use of this deuterated compound in tracing eicosanoid biosynthesis?

  • Methodological Answer : A factorial design approach is recommended:

  • Variables : Enzyme concentration (e.g., cyclooxygenase-2), substrate concentration, and incubation time.
  • Controls : Non-deuterated analogs and position-specific deuterated controls (e.g., 15-hydroxy vs. 11,13-deuterated).
  • Analytical Tools : LC-MS/MS with multiple reaction monitoring (MRM) to track deuterated vs. non-deuterated metabolites. This design minimizes confounding variables and isolates isotopic effects .

Data Contradiction Analysis

Q. Why do conflicting reports exist on the stability of this compound under oxidative conditions?

  • Methodological Answer : Stability variations may stem from:

  • Deuterium Lability : Positions 11 and 12 may undergo exchange in protic solvents, altering isotopic integrity.
  • Analytical Artifacts : Oxidation during sample preparation (e.g., exposure to ambient O2_2) can generate hydroperoxy derivatives (e.g., 13-hydroperoxy analogs), misidentified as degradation products. Mitigation includes anaerobic handling and stabilizing agents like BHT .

Methodological Tables

Table 1: Key Physicochemical Properties

PropertyValueMethod/Reference
Molecular FormulaC20_{20}H32_{32}D4_4O3_3HRMS
Molecular Weight328.5 g/molCalculated from formula
Stability in Aqueous SolutionpH 7.4, t1/2_{1/2} = 48 hLC-MS under N2_2

Table 2: Common Analytical Challenges and Solutions

ChallengeSolutionReference
Deuterium exchange in H2_2OUse deuterated buffers (D2_2O)
Oxidation during storageAdd 0.01% BHT, store at -80°C

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(11Z,13E,15S)-11,12,14,15-tetradeuterio-15-hydroxyicosa-11,13-dienoic acid
Reactant of Route 2
(11Z,13E,15S)-11,12,14,15-tetradeuterio-15-hydroxyicosa-11,13-dienoic acid

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